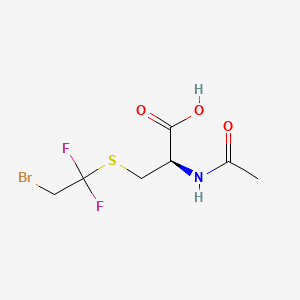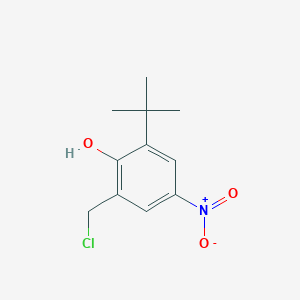
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol typically involves multiple steps. One common method includes the nitration of 2-tert-butylphenol to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and formaldehyde with hydrochloric acid for chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or amines can react with the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-tert-Butyl-6-(aminomethyl)-4-nitrophenol.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-4-nitrophenol
- 2-tert-Butyl-6-methyl-4-nitrophenol
- 2-tert-Butyl-6-(bromomethyl)-4-nitrophenol
Uniqueness
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both a chloromethyl and a nitro group on the same aromatic ring
Propiedades
Número CAS |
80116-29-6 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(chloromethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)9-5-8(13(15)16)4-7(6-12)10(9)14/h4-5,14H,6H2,1-3H3 |
Clave InChI |
WKAORQCUIGAGFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


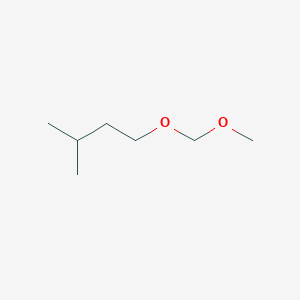
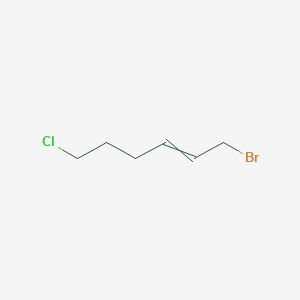
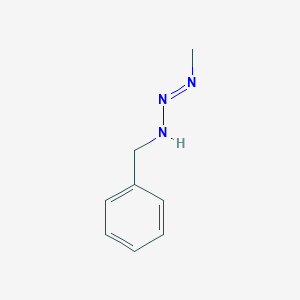
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)

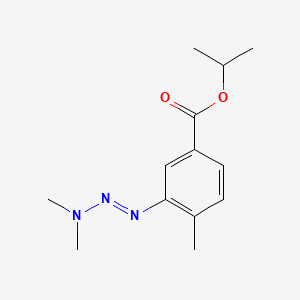
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)

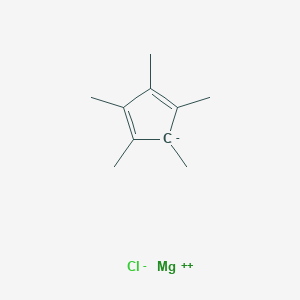
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

